molecular formula C21H17N3O4S2 B2632235 Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-65-4

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2632235
M. Wt: 439.5
InChI Key: PWXVGEMIXQUYOO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been a subject of interest in the synthesis of various heterocyclic compounds. Research indicates its use as a starting material or intermediate in synthesizing pyrimidine, pyridazine, and pyrimido-pyridazine derivatives, among others. These compounds often possess unique structural and chemical properties, making them valuable in different scientific research areas, notably in chemistry and material science. For instance, the utility of related ethyl pyridine-4-carboxylate in the synthesis of oxadiazoles has been explored, suggesting a broad application in the creation of compounds with potential antibacterial activity (Singh & Kumar, 2015). Additionally, the synthesis of novel thiophene-based heterocycles starting from related compounds underlines the flexibility and potential of ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in contributing to the development of new materials with varying applications (Mabkhot et al., 2017).

Biological Activity

In the realm of biological and pharmaceutical research, derivatives of ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate have been studied for their antimicrobial and cytotoxic activities. Various studies have synthesized and evaluated the antimicrobial efficacy of related pyridine, pyridazine, and pyrimidine derivatives, highlighting their potential in developing new antimicrobial agents (Gad-Elkareem et al., 2011). The cytotoxic activities of these compounds against different cell lines, such as K562 and MCF7, have also been a focus, suggesting their potential role in cancer research and therapy (Nguyen et al., 2019).

Safety And Hazards

As with all chemicals, safety and hazards would depend on the specific properties of the compound, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety measures, and to dispose of them in accordance with local regulations and guidelines.


Future Directions

The future directions in the research of thiophene derivatives could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity. This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity1.


properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-2-28-21(27)18-15-12-30-19(22-16(25)11-14-9-6-10-29-14)17(15)20(26)24(23-18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXVGEMIXQUYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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